(-)-trans-1,2-Cyclohexanedicarboxylic Anhydride

Chiral resolution Optical rotation Enantiomeric purity

(-)-trans-1,2-Cyclohexanedicarboxylic Anhydride (CAS 31982-85-1), also known as trans-hexahydrophthalic anhydride, is a chiral, white crystalline solid with a molecular formula of C8H10O3. It functions as a cyclic anhydride derived from cyclohexane-1,2-dicarboxylic acid and is primarily distinguished from its analogs by its specific optical rotation and high melting point.

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
CAS No. 31982-85-1
Cat. No. B1590544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-trans-1,2-Cyclohexanedicarboxylic Anhydride
CAS31982-85-1
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)C(=O)OC2=O
InChIInChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2/t5-,6-/m0/s1
InChIKeyMUTGBJKUEZFXGO-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride (CAS 31982-85-1): A Specialized Cycloaliphatic Anhydride


(-)-trans-1,2-Cyclohexanedicarboxylic Anhydride (CAS 31982-85-1), also known as trans-hexahydrophthalic anhydride, is a chiral, white crystalline solid with a molecular formula of C8H10O3 . It functions as a cyclic anhydride derived from cyclohexane-1,2-dicarboxylic acid and is primarily distinguished from its analogs by its specific optical rotation and high melting point .

Technical Justification: Why (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride Cannot Be Replaced by Generic Anhydrides


Generic substitution with other cycloaliphatic anhydrides—such as the cis-isomer, racemic trans-mixtures, or unsubstituted succinic/phthalic anhydrides—is precluded by the specific stereochemical and physical property requirements of targeted applications [1]. The optical purity and rigid trans-geometry of (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride are essential for inducing chirality in resolving agents and for conferring thermal stability in polymer backbones [2]. In contrast, the cis-isomer remains a low-melting liquid at room temperature, making it unsuitable for solid-state reactions or applications requiring high-purity chiral building blocks .

Quantitative Differentiation of (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride: Head-to-Head Data vs. Comparators


Chiral Purity: Optical Rotation vs. Racemic trans-Anhydride and (+)-Enantiomer

The specific rotation of (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride is reported as -85° (c=1, dioxane) . This value is directly comparable to its (+)-enantiomer, which exhibits a specific rotation of +85° (c=1, dioxane) [1]. In contrast, the racemic (±)-trans mixture has no net optical rotation [2].

Chiral resolution Optical rotation Enantiomeric purity

Physical State: Melting Point Comparison vs. cis-Isomer

(-)-trans-1,2-Cyclohexanedicarboxylic Anhydride is a solid at room temperature, with a melting point of 166 °C . This contrasts sharply with the cis-isomer, which has a melting point of 29-32 °C and is typically a liquid or low-melting solid at ambient conditions .

Material science Polymer synthesis Process chemistry

Application as Optical Resolving Agent: Enabling High Enantiomeric Excess

(-)-trans-1,2-Cyclohexanedicarboxylic Anhydride is explicitly marketed and utilized as an optical resolving agent [1]. The parent diacid has been shown to enable chiral resolution achieving 97% enantiomeric excess (e.e.) when used with (S)-phenylethylamine [2]. This demonstrates the scaffold's inherent capacity for high-fidelity chiral discrimination.

Chiral separation Enantiomeric resolution Analytical chemistry

Polymer Synthesis: Thermal Stability Imparted by trans-Cycloaliphatic Backbone

Polymers derived from trans-1,2-cyclohexanedicarboxylic acid exhibit enhanced thermal stability and mechanical properties compared to those from simpler aliphatic diacids [1]. While specific quantitative data for the anhydride are not directly provided, the rigid trans-cyclohexane ring is a well-established structural motif for increasing glass transition temperature (Tg) and thermal decomposition temperature (Td) in polyesters and polyamides [2].

Polymer chemistry Thermal stability Polyesters

Pharmaceutical Intermediate: Enantiopure Building Block for HCV and Kinase Inhibitors

trans-1,2-Cyclohexanedicarboxylic anhydride is specifically cited as a reagent for preparing Hepatitis C Virus (HCV) and granzyme B inhibitors, as well as being used in studies for protein kinase C inhibitors . The chiral integrity of the (-)-enantiomer is crucial for the stereospecific interactions required for biological activity.

Medicinal chemistry Antiviral agents Kinase inhibitors

Purity and Supply: Commercial Availability with Defined Enantiomeric Purity

Commercially available (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride is typically supplied with a purity of ≥98.0% by GC . The specific rotation is tightly controlled between -80.0° and -90.0° (c=1, dioxane) [1], ensuring a high degree of enantiomeric purity. This contrasts with racemic mixtures or lower-purity cis-isomer blends, which lack this chiral specification.

Quality control Analytical chemistry Procurement

High-Value Application Scenarios for (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride


Chiral Resolution of Racemic Mixtures

As an optical resolving agent , this compound is used to separate enantiomers via diastereomeric salt formation, leveraging its high enantiomeric excess potential (up to 97% e.e. demonstrated for the parent diacid) [1]. This is a critical step in the production of enantiopure pharmaceuticals and agrochemicals.

Synthesis of Stereoregular Polymers

The rigid trans-cyclohexane core imparts superior thermal and mechanical properties to polyesters and polyamides compared to polymers from acyclic diacids [2][3]. This makes the anhydride a strategic monomer for high-performance materials in demanding environments.

Building Block for Antiviral and Kinase Inhibitors

Specifically cited for use in the synthesis of Hepatitis C Virus (HCV) inhibitors and protein kinase C inhibitors . Its chiral, cyclic structure is a key pharmacophore element in these drug candidates.

Chiral Dopant for Liquid Crystal Displays

Derivatives of optically active trans-1,2-cyclohexanedicarboxylic acid serve as chiral dopants in nematic liquid crystals, with their helical twisting power (HTP) values being critical for display performance [4]. The enantiopure anhydride is a direct precursor for such dopants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.